molecular formula C10H11N3S B15241263 7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B15241263
M. Wt: 205.28 g/mol
InChI Key: AGNUAINYMCVJKI-UHFFFAOYSA-N
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Description

7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features both thiophene and imidazo[1,2-a]pyrimidine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, imparts unique chemical properties to the compound, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the condensation of thiophene derivatives with imidazo[1,2-a]pyrimidine precursors. One common method includes the use of a Gewald reaction, which involves the condensation of a thiophene derivative with an α-methylene carbonyl compound and an α-cyano ester in the presence of sulfur and a base . Another approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity and downstream signaling pathways. Additionally, it may modulate receptor activity by binding to specific receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to the combination of the thiophene and imidazo[1,2-a]pyrimidine moieties, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

7-thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H11N3S/c1-2-9(14-7-1)8-3-5-13-6-4-11-10(13)12-8/h1-2,4,6-8H,3,5H2,(H,11,12)

InChI Key

AGNUAINYMCVJKI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CN=C2NC1C3=CC=CS3

Origin of Product

United States

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